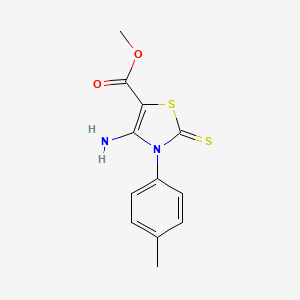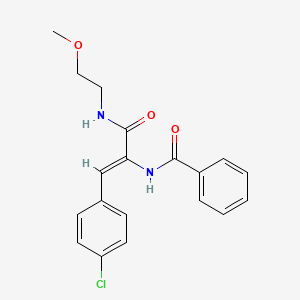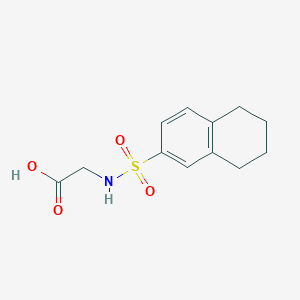
N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds (covalent, ionic, etc.) present.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, its reactivity with other compounds, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, color, odor, stability, etc.Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging
Radioiodinated Ligands for Serotonin Receptors : A compound related to N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide, specifically 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, was developed as a radioiodinated ligand with high affinity for 5HT2 receptors. This compound was used in in vivo and in vitro studies to target serotonin receptors, suggesting its potential in brain imaging and the study of neurological conditions (Mertens et al., 1994).
PET Imaging of Serotonin Receptors : Analogous compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been developed as antagonists for 5-HT1A receptors, relevant for PET imaging of serotonergic neurotransmission. These derivatives have been studied in various animal models and humans, contributing to the understanding of serotonin's role in neurological and psychiatric disorders (Plenevaux et al., 2000).
Imaging of CB1 Cannabinoid Receptors : Similar compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have been synthesized for PET imaging studies of CB1 cannabinoid receptors. This demonstrates the utility of fluorine-18 labeled derivatives in studying cannabinoid receptors in the brain, which has implications for research in neuroscience and pharmacology (Katoch-Rouse & Horti, 2003).
Alzheimer's Disease Research : Derivatives like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used in PET imaging for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This is significant for understanding the pathological changes in neurotransmitter systems in Alzheimer's disease (Kepe et al., 2006).
Synthesis and Medicinal Chemistry
Development of Antagonists for Receptor Studies : Research into the synthesis of fluorine-18-labeled 5-HT1A antagonists, using derivatives of compounds like N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide, has contributed to the development of tools for studying the serotonin system in vivo. These efforts are crucial for advancing our understanding of serotonin receptors in health and disease (Lang et al., 1999).
Inhibitors of Kinase Superfamily : Derivatives of N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds show promise in oncological research, with applications in tumor growth inhibition (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agents : Novel derivatives of related compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research contributes to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Selective Serotonin Receptor Agonists : Benzamide derivatives similar to N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide have been developed as selective serotonin 4 receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, indicating their therapeutic potential in gastrointestinal disorders (Sonda et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Zukünftige Richtungen
This would involve potential applications, ongoing research, and areas where the compound could be of use in the future.
Please consult with a professional chemist or a reliable scientific database for accurate and detailed information. It’s always important to handle chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-[[(2-methoxybenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYYQGZMKUXORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)



![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)

![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)